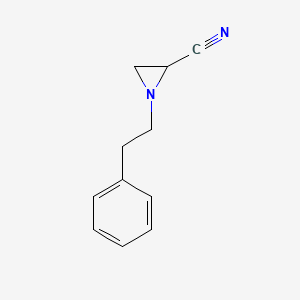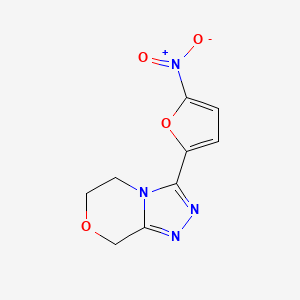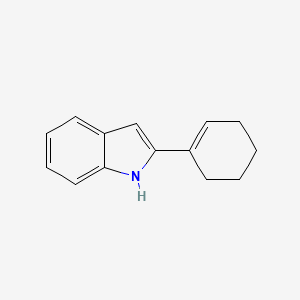
1H-Indole, 2-(1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(1-cyclohexen-1-yl)- is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound 1H-Indole, 2-(1-cyclohexen-1-yl)- is characterized by the presence of an indole ring system substituted with a cyclohexenyl group at the second position.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-(1-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 2-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole, 2-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and 1H-Indole, 2-(1-cyclohexen-1-yl)- is investigated for its potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes, interaction with DNA, or modulation of signaling pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but lacks the indole ring system.
1-(1-Cyclohexen-1-yl)ethanone: This compound features a cyclohexenyl group attached to an ethanone moiety instead of an indole ring.
2-Cyclohexen-1-ol: This compound contains a cyclohexenyl group with a hydroxyl group but does not have the indole structure.
The uniqueness of 1H-Indole, 2-(1-cyclohexen-1-yl)- lies in its indole ring system, which imparts distinct chemical and biological properties compared to other cyclohexenyl-containing compounds.
Propriétés
Numéro CAS |
78329-40-5 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-1H-indole |
InChI |
InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-6,8-10,15H,1-3,7H2 |
Clé InChI |
KJKXOZREZXQOQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


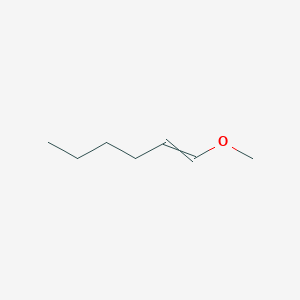
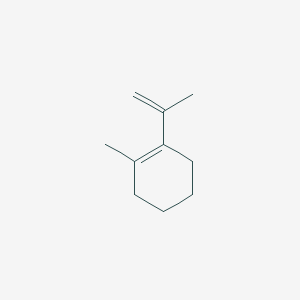
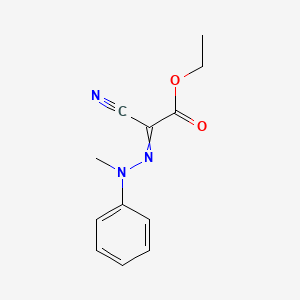
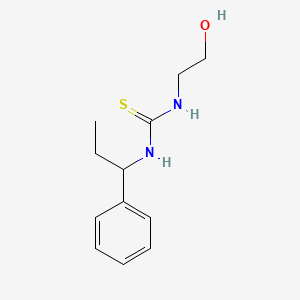
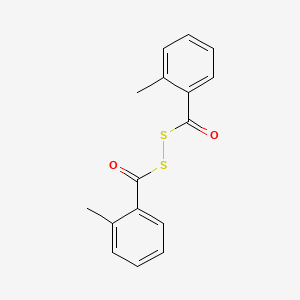

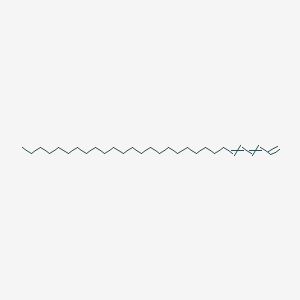
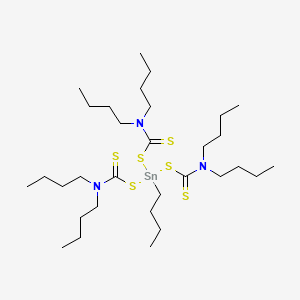
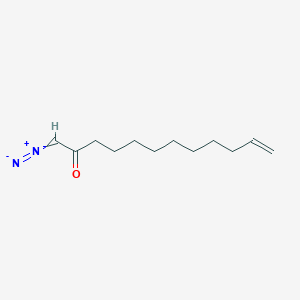
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
